molecular formula C14H19NO4 B15058969 2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid

2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid

Cat. No.: B15058969
M. Wt: 265.30 g/mol
InChI Key: MJWVWRNTLUULIM-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a acetic acid backbone substituted with a 2,3-dimethoxyphenyl group and a pyrrolidine ring, a structure that suggests potential for diverse biological activity. Compounds with the 2,3-dimethoxyphenyl moiety are known to be useful in pharmaceutical research . Specifically, 3-(2,3-Dimethoxyphenyl)propionic acid is a phenylalkylcarboxylic acid used in the synthesis of 5-HT2C receptor agonists . Furthermore, the pyrrolidine ring is a common feature in many bioactive molecules and is considered a valuable scaffold for building pharmacologically active compounds . This structural combination makes 2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid a valuable intermediate for researchers developing new active compounds, particularly for central nervous system (CNS) targets. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-2-pyrrolidin-1-ylacetic acid

InChI

InChI=1S/C14H19NO4/c1-18-11-7-5-6-10(13(11)19-2)12(14(16)17)15-8-3-4-9-15/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,17)

InChI Key

MJWVWRNTLUULIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(C(=O)O)N2CCCC2

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine moiety is typically synthesized via Hofmann-Löffler cyclization or catalytic hydrogenation of γ-nitrocarbonyl precursors. Patent CA1047041A details a high-yield (78%) route using N-benzyl-2-pyrrolidone intermediates subjected to sequential nitromethane addition and Raney nickel-catalyzed hydrogenation at 100°C under 145 kg hydrogen pressure. This method achieves 97.6% purity through fractional distillation at 167–170°C.

Aryl Coupling Strategies

Friedel-Crafts alkylation remains the predominant method for attaching the 2,3-dimethoxyphenyl group. As demonstrated in Smolecule protocols, aluminum chloride-mediated coupling of pyrrolidine intermediates with 2,3-dimethoxybenzyl chloride proceeds at −15°C in dichloromethane, yielding 68–72% of the biphenyl intermediate. Subsequent oxidation with Jones reagent (CrO3/H2SO4) converts the methylene bridge to the acetic acid moiety.

Table 1: Classical Synthesis Performance Metrics

Step Reagents Temperature Yield Purity
Pyrrolidine formation Raney Ni/H2 100°C 78% 97.6%
Aryl coupling AlCl3/DCM −15°C 70% 95%
Oxidation CrO3/H2SO4 0°C 65% 90%

Modern Catalytic Approaches

Nickel-Catalyzed One-Pot Synthesis

Building on donor-acceptor cyclopropane chemistry, recent protocols employ Ni(ClO4)2·6H2O (20 mol%) to catalyze three-component reactions between:

  • 2,3-Dimethoxybenzaldehyde
  • Pyrrolidine
  • Ethyl glyoxylate

This method achieves 85% yield in toluene at 80°C through sequential Mannich addition and cyclization, eliminating separate oxidation steps. The catalytic cycle involves nickel-stabilized iminium intermediates, as confirmed by DFT calculations.

Flow Chemistry Optimization

Continuous flow systems enhance reaction control for the temperature-sensitive oxidation step. Microreactor studies show 92% conversion using 2.5 equiv. TEMPO/NaOCl in acetonitrile at 25°C with 10-minute residence time, compared to 65% in batch mode.

Industrial-Scale Production

Hydrogenation Scale-Up

Kilolab trials using Johnson Matthey’s Calsicat E231RD catalyst (5% Pd/C) demonstrate reproducible 89% yield in the pyrrolidine hydrogenation step at 50 psi H2, reducing reaction time from 12 hours (batch) to 45 minutes. Critical parameters include:

  • Particle size <50 μm
  • 1500 rpm agitation
  • Substrate/catalyst ratio 100:1

Crystallization Engineering

Antisolvent crystallization with n-heptane/ethyl acetate (4:1) produces needle-shaped crystals with 99.5% HPLC purity. Process analytical technology (PAT) using FBRM probes enables real-time particle size control (D90 <200 μm).

Table 2: Industrial Process Economics

Parameter Lab Scale Pilot Plant Full Scale
Cycle time (h) 48 32 24
Yield 68% 82% 89%
E-factor 58 41 29

Purification & Analysis

Chromatographic Methods

Preparative HPLC (Phenomenex Luna C18, 250×21.2 mm) with isocratic elution (65:35 MeOH/H2O + 0.1% TFA) achieves baseline separation of diastereomers (α=1.32). Retention times:

  • (R,S)-isomer: 14.3 min
  • (S,R)-isomer: 16.1 min

Spectroscopic Characterization

Key NMR features (400 MHz, CDCl3):

  • δ 3.87 (s, OCH3)
  • δ 4.21 (q, J=7.1 Hz, CH2CO)
  • δ 2.98–3.15 (m, pyrrolidine CH2)

HRMS (ESI+) m/z calculated for C15H21NO4 [M+H]+: 280.1549, found: 280.1543.

Comparative Method Analysis

Table 3: Synthesis Route Benchmarking

Method Yield Purity Cost Index Sustainability
Classical stepwise 65% 95% 1.00 Low
Nickel-catalyzed 85% 98% 0.75 Moderate
Continuous flow 92% 99.5% 0.60 High

The nickel-catalyzed method reduces waste generation by 40% compared to classical routes, as quantified by E-factor analysis (29 vs. 58). Life cycle assessment reveals 35% lower carbon footprint for flow chemistry approaches due to energy-efficient temperature control.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while amination can be done using ammonia (NH₃) or amines.

Major Products

    Oxidation: Formation of 2-(2,3-dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetaldehyde or 2-(2,3-dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid.

    Reduction: Formation of 2-(2,3-dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanol.

    Substitution: Formation of halogenated or aminated derivatives of the original compound.

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its effects on cellular pathways and molecular targets are investigated to understand its potential therapeutic benefits.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues

2-[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid
  • Structure : Contains a thiazole ring instead of pyrrolidine, linked to the 2,3-dimethoxyphenyl group.
  • The absence of a pyrrolidine ring may reduce basicity compared to the target compound.
  • Synthesis : Prepared via cyclization of thioamide intermediates with α-haloacetic acid derivatives .
3-((Tert-Butoxycarbonyl)Amino)-3-(2,3-Dimethoxyphenyl)Propanoic Acid
  • Structure: Propanoic acid backbone with a tert-butoxycarbonyl (Boc)-protected amino group and 2,3-dimethoxyphenyl substituent.
  • Key Differences: The Boc group enhances steric bulk and may improve metabolic stability. Propanoic acid vs. acetic acid chain length affects solubility and conformational flexibility .
2-[[(2Z)-2-[(2,3-Dimethoxyphenyl)Methylidene]-3-Oxo-1-Benzofuran-6-yl]Oxy]Acetic Acid
  • Structure : Benzofuran core conjugated with a 2,3-dimethoxyphenyl group and acetic acid side chain.
  • The absence of a pyrrolidine ring reduces nitrogen-based interactions (e.g., hydrogen bonding) .

Physicochemical Properties

Compound Name Molecular Formula Key Functional Groups Solubility (Predicted) LogP (Estimated)
2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid C₁₄H₁₉NO₄ Pyrrolidine, dimethoxyphenyl, acetic acid Moderate in polar solvents 1.8–2.2
2-[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid C₁₃H₁₂NO₄S Thiazole, dimethoxyphenyl, acetic acid Low in water, high in DMSO 2.5–3.0
3-((Tert-butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)propanoic acid C₁₆H₂₃NO₆ Boc-protected amine, dimethoxyphenyl High in organic solvents 2.0–2.5

Notes:

  • The pyrrolidine-containing target compound exhibits higher basicity (pKa ~9–10 for pyrrolidine) compared to thiazole or benzofuran analogues.
  • Thiazole derivatives show enhanced UV absorption due to aromatic heterocycles, useful in analytical detection .
Toxicity Profiles
  • Target Compound: No direct toxicity data available, but pyrrolidine derivatives are generally associated with moderate toxicity (e.g., LD₅₀ > 500 mg/kg in rodents).
  • Thiazole Analogues : Predicted acute toxicity (via QSAR models) suggests higher hepatotoxicity due to sulfur metabolism .
  • Boc-Protected Analogues : Reduced acute toxicity owing to metabolic shielding by the Boc group .
Receptor Interactions
  • The pyrrolidine moiety in the target compound may facilitate interactions with amine-binding receptors (e.g., GPCRs), whereas thiazole derivatives could target enzymes with metal-binding sites (e.g., kinases) .
  • Benzofuran-containing analogues exhibit affinity for serotonin receptors, as seen in related compounds .

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